molecular formula C15H18N4S B8431999 2-(4-Isopropylpiperazin-1-yl)benzothiazole-6-carbonitrile

2-(4-Isopropylpiperazin-1-yl)benzothiazole-6-carbonitrile

Cat. No.: B8431999
M. Wt: 286.4 g/mol
InChI Key: YLBHDXBMMJMNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylpiperazin-1-yl)benzothiazole-6-carbonitrile is a useful research compound. Its molecular formula is C15H18N4S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C15H18N4S/c1-11(2)18-5-7-19(8-6-18)15-17-13-4-3-12(10-16)9-14(13)20-15/h3-4,9,11H,5-8H2,1-2H3

InChI Key

YLBHDXBMMJMNTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chlorobenzothiazole-6-carbonitrile (14.9 g, 0.077 mol) in DMF (250 mL) was added drop-wise at 10° C. to a mixture of anhydrous piperazine (60 g, 0.698 mol) and DMF (300 mL). Then the mixture was stirred for 2 h. Water (1,550 mL) was added and the mixture was extracted with dichloromethane (5×500 mL). The combined organic extracts was washed with water (6×500 mL), dried (Na2SO4), filtered and evaporated to give a residue which was re-crystallised from ethyl acetate. This afforded 10.5 g (56%) of 2-(piperazin-1-yl)benzothiazole-6-carbonitrile. A mixture of this piperazine derivative (19.4 g, 0.08 mol), sodium iodide (1.94 g), triethylamine (9.6 g, 0.095 mol) and DMF (80 mL) was heated with stirring to give a red liquid. A solution of 2-bromopropane (14.7 g, 0.12 mol) in DMF (80 mL) was added drop-wise at 117° C. within in 1 h. The reaction mixture was stirred at 110-117° C. for another 3 h and then allowed to cool to room temperature. Water (110 mL) was added and the mixture was filtered. The filter cake was washed until the filtrate was colourless and then dried. The solid was dissolved in DMF (250 mL) and filtered to remove a solid residue. Water (1000 mL) was added to the filtrate with stirring to give a precipitate. The solid was isolated, washed with water and dried to give 9.4 g (41%) of 2-(4-Isopropylpiperazin-1-yl)-benzothiazole-6-carbonitrile.
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
19.4 g
Type
reactant
Reaction Step Five
Quantity
1.94 g
Type
reactant
Reaction Step Five
Quantity
9.6 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
14.7 g
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

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